alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

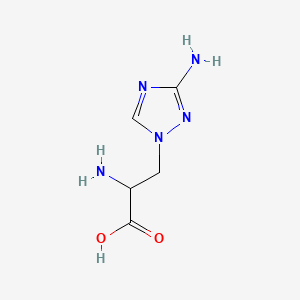

The compound α-Amino-1H-1,2,4-triazole-1-propanoic acid (hereafter referred to as TA), also known as 3-(1,2,4-Triazol-1-yl)-DL-alanine or Triazole alanine, is a triazole-functionalized amino acid derivative. Its structure features a 1,2,4-triazole ring attached to the β-carbon of a propanoic acid backbone and an amino group at the α-position . TA is recognized as a metabolite of triazole-containing fungicides, such as mefentrifluconazole, and is used as a certified reference material in analytical chemistry . Its CAS registry number is 114419-45-3, though its exact molecular formula and weight are inconsistently reported in the literature (discussed below).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid typically involves the cyclization of hydrazine derivatives with formic acid or its derivatives. One common method includes the reaction of hydrazine hydrate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino groups in the triazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine: Research has indicated its potential as an antitumor agent and in the treatment of epigenetically-based diseases.

Industry: It is used as a corrosion inhibitor for metals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of metabolic pathways, which is beneficial in treating certain diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between TA and related triazole derivatives:

¹ TA's molecular formula is inferred from structural data in and . Isotopic variants (e.g., [^13C₂,^15N₃]-TA) have higher molecular weights (e.g., 161.11 g/mol) .

Key Observations:

- TA vs. HATPA: TA replaces the hydroxyl group in HATPA with an amino group, increasing its basicity and altering solubility. HATPA’s hydroxyl group enhances acidity (pKa ~2.5–3.5) compared to TA .

- TA vs.

- Dimethyl Derivative (): The dimethyl group in 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid introduces hydrophobicity, impacting membrane permeability .

TA (α-Amino-1H-1,2,4-triazole-1-propanoic acid)

- Solubility: Polar due to amino and carboxylic acid groups; soluble in water at acidic pH .

- Applications :

HATPA (2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid)

- Acidity : Hydroxyl group lowers pKa (~3.0), making it more acidic than TA .

- Applications: Pharmaceutical Impurity: Identified as Prothioconazole Impurity 10, requiring strict purity control (≥95%) in synthesis . Synthetic Intermediate: Used in organocatalysis and metal-organic frameworks due to hydrogen-bonding capacity .

TAA (1H-1,2,4-Triazole-1-acetic acid)

- Reactivity : Shorter chain facilitates conjugation with biomolecules (e.g., proteins) in metabolic studies .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and structural integrity of α,3-diamino-1H-1,2,4-triazole-1-propanoic acid?

- Methodology :

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to assess purity, referencing the compound’s retention time against known standards .

- NMR Spectroscopy : Employ 1H- and 13C-NMR to confirm structural features, such as the presence of the triazole ring and amino/acid functional groups. Compare chemical shifts with analogs like 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (δ 7.5–8.5 ppm for triazole protons) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) should match the molecular ion peak to the empirical formula (C5H8N4O2) .

Q. How can researchers optimize the synthesis of α,3-diamino-1H-1,2,4-triazole-1-propanoic acid derivatives?

- Methodology :

- Reaction Solvents : Use polar aprotic solvents like DMSO for reflux conditions, as demonstrated in the synthesis of structurally similar triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) .

- Catalysts : Test Brønsted acids (e.g., HCl) or bases (e.g., DIPEA) to enhance cyclization efficiency during triazole ring formation .

- Workup : Purify via recrystallization in water-ethanol mixtures (1:3 v/v) to achieve yields >60% while minimizing byproducts .

Q. What spectroscopic techniques are critical for distinguishing α,3-diamino-1H-1,2,4-triazole-1-propanoic acid from its hydroxylated analogs?

- Methodology :

- IR Spectroscopy : Identify the NH2 stretching vibrations (~3300–3500 cm−1) and carboxylic acid O-H (~2500–3000 cm−1) to differentiate amino and hydroxyl substituents .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives, particularly for verifying the α-configuration of the amino group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of α,3-diamino-1H-1,2,4-triazole-1-propanoic acid?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Compare binding affinities with triazole-based drugs like fluconazole .

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs (e.g., 3-(1,2,4-triazol-1-yl)lactic acid) .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-propanoic acid derivatives?

- Methodology :

- Meta-Analysis : Compare MIC (minimum inhibitory concentration) values across studies, standardizing test organisms (e.g., Candida albicans ATCC 90028) and growth media (e.g., RPMI-1640) .

- Isotopic Labeling : Use 15N-labeled derivatives to track metabolic stability in biological assays, addressing discrepancies in degradation rates .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties of α,3-diamino-1H-1,2,4-triazole-1-propanoic acid?

- Methodology :

- Electrophilic Substitution : Introduce halogens (e.g., Cl or Br) at the triazole ring’s 4-position via Ullmann coupling, then measure changes in logD (octanol-water distribution) and solubility using shake-flask methods .

- Thermogravimetric Analysis (TGA) : Assess thermal stability modifications induced by substituents (e.g., dichlorophenoxy groups decrease decomposition onset by ~20°C) .

Q. What are the best practices for evaluating the environmental fate of α,3-diamino-1H-1,2,4-triazole-1-propanoic acid in ecotoxicological studies?

- Methodology :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Triazole rings typically resist hydrolysis, but the propanoic acid moiety may esterify under acidic conditions .

- Soil Column Experiments : Measure adsorption coefficients (Koc) using OECD Guideline 121 to predict mobility in agricultural soils .

Properties

CAS No. |

2990-18-3 |

|---|---|

Molecular Formula |

C5H9N5O2 |

Molecular Weight |

171.16 g/mol |

IUPAC Name |

2-amino-3-(3-amino-1,2,4-triazol-1-yl)propanoic acid |

InChI |

InChI=1S/C5H9N5O2/c6-3(4(11)12)1-10-2-8-5(7)9-10/h2-3H,1,6H2,(H2,7,9)(H,11,12) |

InChI Key |

BYXVMSJDNJUGKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN1CC(C(=O)O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.